Cas no 2169796-98-7 ((2E)-4-(thiophen-3-yl)but-2-enoic acid)

(2E)-4-(チオフェン-3-イル)ブト-2-エン酸は、チオフェン環とα,β-不飽和カルボン酸を有する有機化合物です。共役系構造により紫外可視吸収特性を示し、有機電子材料や医薬品中間体としての応用が期待されます。特に、チオフェン環の電子供与性と不飽和カルボン酸の求電子性を併せ持つため、高分子合成におけるモノマーや架橋剤として有用です。高い反応性を活かした精密合成が可能で、官能基変換の幅広い選択肢を提供します。結晶性が良好なため、X線結晶構造解析による立体配置の確認も容易です。

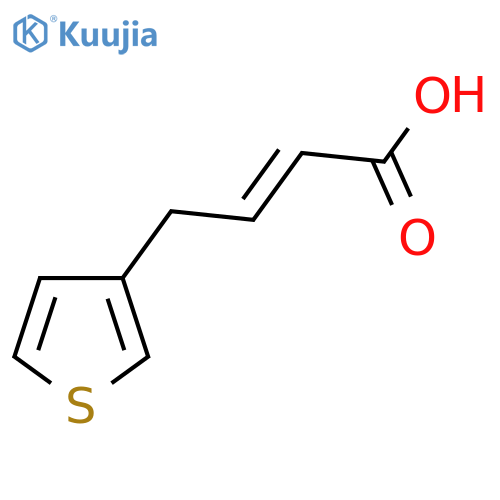

2169796-98-7 structure

商品名:(2E)-4-(thiophen-3-yl)but-2-enoic acid

(2E)-4-(thiophen-3-yl)but-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- (2E)-4-(thiophen-3-yl)but-2-enoic acid

- EN300-1457084

- SCHEMBL21962704

- 2169796-98-7

-

- インチ: 1S/C8H8O2S/c9-8(10)3-1-2-7-4-5-11-6-7/h1,3-6H,2H2,(H,9,10)/b3-1+

- InChIKey: NLBWLKSYOIITRV-HNQUOIGGSA-N

- ほほえんだ: S1C=CC(=C1)C/C=C/C(=O)O

計算された属性

- せいみつぶんしりょう: 168.02450067g/mol

- どういたいしつりょう: 168.02450067g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 65.5Ų

(2E)-4-(thiophen-3-yl)but-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1457084-2.5g |

(2E)-4-(thiophen-3-yl)but-2-enoic acid |

2169796-98-7 | 2.5g |

$3389.0 | 2023-06-06 | ||

| Enamine | EN300-1457084-10000mg |

(2E)-4-(thiophen-3-yl)but-2-enoic acid |

2169796-98-7 | 10000mg |

$7435.0 | 2023-09-29 | ||

| Enamine | EN300-1457084-1000mg |

(2E)-4-(thiophen-3-yl)but-2-enoic acid |

2169796-98-7 | 1000mg |

$1729.0 | 2023-09-29 | ||

| Enamine | EN300-1457084-50mg |

(2E)-4-(thiophen-3-yl)but-2-enoic acid |

2169796-98-7 | 50mg |

$1452.0 | 2023-09-29 | ||

| Enamine | EN300-1457084-0.5g |

(2E)-4-(thiophen-3-yl)but-2-enoic acid |

2169796-98-7 | 0.5g |

$1660.0 | 2023-06-06 | ||

| Enamine | EN300-1457084-250mg |

(2E)-4-(thiophen-3-yl)but-2-enoic acid |

2169796-98-7 | 250mg |

$1591.0 | 2023-09-29 | ||

| Enamine | EN300-1457084-0.05g |

(2E)-4-(thiophen-3-yl)but-2-enoic acid |

2169796-98-7 | 0.05g |

$1452.0 | 2023-06-06 | ||

| Enamine | EN300-1457084-1.0g |

(2E)-4-(thiophen-3-yl)but-2-enoic acid |

2169796-98-7 | 1g |

$1729.0 | 2023-06-06 | ||

| Enamine | EN300-1457084-100mg |

(2E)-4-(thiophen-3-yl)but-2-enoic acid |

2169796-98-7 | 100mg |

$1521.0 | 2023-09-29 | ||

| Enamine | EN300-1457084-2500mg |

(2E)-4-(thiophen-3-yl)but-2-enoic acid |

2169796-98-7 | 2500mg |

$3389.0 | 2023-09-29 |

(2E)-4-(thiophen-3-yl)but-2-enoic acid 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

2169796-98-7 ((2E)-4-(thiophen-3-yl)but-2-enoic acid) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量